molecular formula C16H14N2OS2 B3013462 N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide CAS No. 1235659-34-3

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide

Cat. No.: B3013462
CAS No.: 1235659-34-3
M. Wt: 314.42
InChI Key: JOXJXYXLMDBZCD-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide is a synthetic organic compound that features a combination of pyridine and thiophene rings

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide typically involves the following steps:

    Formation of the Pyridine and Thiophene Precursors: The starting materials, pyridine-2-carboxaldehyde and thiophene-3-carboxaldehyde, are synthesized or obtained commercially.

    Condensation Reaction: The aldehyde groups of the pyridine and thiophene precursors are reacted with an amine source, such as methylamine, under acidic or basic conditions to form the corresponding imines.

    Reduction: The imines are then reduced to the corresponding amines using a reducing agent like sodium borohydride or lithium aluminum hydride.

    Amide Formation: The final step involves the reaction of the amines with thiophene-3-carboxylic acid or its derivatives under dehydrating conditions (e.g., using EDCI or DCC as coupling agents) to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s heterocyclic rings can facilitate binding to these targets through hydrogen bonding, π-π stacking, or hydrophobic interactions, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
  • N-(pyridin-3-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide
  • N-(pyridin-4-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide

Uniqueness

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide is unique due to the specific positioning of the pyridine and thiophene rings, which can influence its chemical reactivity and biological activity. The combination of these heterocycles can provide a distinct set of properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c19-16(14-5-8-21-12-14)18(9-13-4-7-20-11-13)10-15-3-1-2-6-17-15/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXJXYXLMDBZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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